6-Hydroxypyridine-3-boronic acid

Lewis acidity boronic acid pKa computational chemistry

Researchers pursuing pyridin-2-ol pharmacophore installation via Suzuki-Miyaura coupling encounter synthetic inefficiency with unsubstituted pyridine boronic acids-requiring extra oxidation steps and risking chemoselectivity loss. 6-Hydroxypyridine-3-boronic acid (CAS 903899-13-8) resolves this: • Direct pyridin-2-ol installation validated in HCV NS5B non-nucleoside inhibitor and mTOR ATP-competitive inhibitor programs, eliminating post-coupling hydroxylation. • Orthogonal hydroxy/oxo functional handle enables iterative Pd-catalyzed cross-coupling via triflate activation for polysubstituted pyridine synthesis. • Reduced Rh-catalyst poisoning risk vs. unsubstituted pyridine boronic acids in asymmetric Suzuki protocols. Supplied at ≥98% purity with ambient-temperature global shipping.

Molecular Formula C5H6BNO3
Molecular Weight 138.92 g/mol
CAS No. 903899-13-8
Cat. No. B591785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxypyridine-3-boronic acid
CAS903899-13-8
Molecular FormulaC5H6BNO3
Molecular Weight138.92 g/mol
Structural Identifiers
InChIInChI=1S/C5H6BNO3/c8-5-2-1-4(3-7-5)6(9)10/h1-3,9-10H,(H,7,8)
InChIKeyYUOLAYZNDYRBEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxypyridine-3-boronic Acid: Procurement & Differentiation Guide


6-Hydroxypyridine-3-boronic acid (CAS 903899-13-8; synonym: 2-hydroxypyridine-5-boronic acid) is a heterocyclic arylboronic acid building block characterized by the tautomeric equilibrium between its 6-hydroxypyridine and 6-oxo-1,6-dihydropyridine forms [1]. With a molecular formula of C₅H₆BNO₃ and molecular weight of 138.92, this compound serves as a versatile Suzuki–Miyaura coupling partner for the introduction of a pyridin-2-ol moiety into target scaffolds . Its synthetic utility has been validated in pharmaceutical discovery programs, including the synthesis of non-nucleoside inhibitors of HCV NS5B polymerase and mammalian target of rapamycin (mTOR) inhibitors .

Heterocyclic boronic acid for Suzuki–Miyaura coupling
Introduces pyridin-2-ol moiety via tautomeric equilibrium
Synthetic precedent in HCV NS5B and mTOR inhibitor programs

Non-Interchangeability of 6-Hydroxypyridine-3-boronic Acid


Generic substitution with unsubstituted pyridine boronic acids (e.g., 3-pyridinylboronic acid or 4-pyridinylboronic acid) fails to reproduce the synthetic outcomes achievable with 6-hydroxypyridine-3-boronic acid due to fundamentally divergent physicochemical and reactivity profiles. The 6-hydroxy substituent (existing in equilibrium with the 6-oxo tautomer) alters the electron density distribution across the pyridine ring, modifying both the Lewis basicity of the pyridine nitrogen and the acidity of the boronic acid center—parameters that govern cross-coupling efficiency and chemoselectivity in competitive reaction environments [1]. Spectrophotometric pKₐ determinations on structurally related pyridine boronic acids demonstrate that C-substitution on the pyridine ring drastically modulates the acidity of both the pyridinium moiety and the boron center, whereas N-substitution exerts negligible influence on boron acidity [2]. Consequently, 6-hydroxypyridine-3-boronic acid cannot be considered a drop-in replacement for unsubstituted pyridine boronic acids in reaction sequences where electronic tuning, hydrogen-bonding capacity, or post-coupling functionalization of the hydroxy group are integral to synthetic design.

Electronic profile 6-Hydroxy substituent alters pyridine nitrogen basicity and boronic acid acidity, shifting cross-coupling reactivity relative to unsubstituted pyridine boronic acids.
Catalyst compatibility May avoid Rh catalyst poisoning observed with unsubstituted pyridine boronic acids in asymmetric Suzuki coupling.
Post-coupling utility Hydroxy group provides latent handle for triflate activation and second coupling, absent in generic pyridine boronic acids.

6-Hydroxypyridine-3-boronic Acid: Comparative Evidence


Lewis Acidity vs. 3-Pyridinylboronic Acid

The presence of the 6-hydroxy substituent on 6-hydroxypyridine-3-boronic acid modulates the Lewis acidity of the boron center compared to unsubstituted pyridine boronic acids. While direct experimental ammonia affinity data for the target compound are not available in the open literature, class-level computational data establish the directional effect: the pyridine moiety partially neutralizes boron Lewis acidity relative to phenylboronic acid. The computed ammonia affinity (AA) of 3-pyridinylboronic acid (25.7 kcal/mol) lies below that of phenylboronic acid (28.5 kcal/mol), demonstrating that pyridine nitrogen lone-pair donation to boron reduces electrophilicity . The 6-hydroxy substituent in the target compound, capable of existing in the 6-oxo tautomeric form, introduces additional resonance and hydrogen-bonding contributions that further modulate boron center electronics—a differentiation not achievable with 3-pyridinylboronic acid or 4-pyridinylboronic acid [1].

Lewis Acidity
Class-level
Ammonia affinity: target inferred ≤25.7 kcal/mol vs phenyl 28.5, 3-pyridyl 25.7 kcal/mol
Reduced Lewis acidity may influence transmetalation kinetics
DFT computational data; experimental target AA not reported
Lewis acidity boronic acid pKa computational chemistry

Tautomeric Reactivity in Asymmetric Suzuki Coupling

In Rh-catalyzed asymmetric Suzuki–Miyaura coupling, the nature of the pyridine substituent at the 2-position (corresponding to the 6-position in the target compound's alternative numbering) critically determines catalytic compatibility. Unsubstituted pyridine boronic acids inhibit the asymmetric coupling reaction through competitive binding to the Rh catalyst species, whereas 2-chloropyridine boronic acid does not exhibit this inhibition—attributed to the electron-withdrawing 2-Cl unit reducing the pyridine nitrogen's Lewis basicity and consequently its affinity for the Rh center [1]. By extension, the 6-hydroxy/6-oxo substituent in 6-hydroxypyridine-3-boronic acid is predicted to similarly modulate nitrogen basicity through tautomeric delocalization, distinguishing its Rh-catalyzed coupling behavior from unsubstituted 3-pyridinylboronic acid [2].

Asymmetric Suzuki Coupling
Class-level
Unsubstituted pyridine inhibits Rh catalyst; 2-substituted pyridines do not
May avoid catalyst poisoning in Rh-catalyzed protocols
Inferred from 2-Cl-pyridine boronic acid behavior
Asymmetric catalysis Suzuki-Miyaura coupling Rhodium catalysis

Post-Coupling Triflate Activation Potential

6-Hydroxypyridine-3-boronic acid provides a latent synthetic handle absent in unsubstituted pyridine boronic acids: the hydroxy group (in equilibrium with the oxo tautomer) can be converted to a triflate leaving group post-Suzuki coupling, enabling a second orthogonal cross-coupling event at the pyridine scaffold. This sequential functionalization strategy has been validated in the synthesis of polysubstituted 3-hydroxypyridines, where the hydroxy group of the coupled product is subsequently activated as a triflate and subjected to a further cross-coupling reaction [1]. Unsubstituted pyridine boronic acids (e.g., 3-pyridinylboronic acid) lack this post-coupling derivatization capacity, limiting their utility to single-step aryl-aryl bond formation .

Post-Coupling Handle
Reported
Hydroxy group convertible to triflate for sequential coupling; absent in generic pyridine boronic acids
Enables iterative cross-coupling on pyridine scaffold
Validated in polysubstituted 3-hydroxypyridine synthesis
orthogonal functionalization triflate activation sequential coupling

Pharmaceutical Validation: HCV NS5B & mTOR Inhibitors

6-Hydroxypyridine-3-boronic acid has been specifically employed as a heterocyclic building block in the synthesis of non-nucleoside inhibitors targeting HCV RNA-dependent RNA polymerase nonstructural protein 5B (NS5B) and mammalian target of rapamycin (mTOR) inhibitors . These represent validated pharmaceutical applications with documented synthetic utility. In contrast, unsubstituted 3-pyridinylboronic acid and 4-pyridinylboronic acid are more commonly utilized in broader Suzuki coupling applications without comparable validation in these specific drug discovery programs . The selection of 6-hydroxypyridine-3-boronic acid in these inhibitor syntheses is driven by the requirement for a pyridin-2-ol moiety—present in the target pharmacophores—that cannot be accessed using unsubstituted pyridine boronic acids without additional hydroxylation steps.

Pharmaceutical Precedent
Reported
Documented use in HCV NS5B and mTOR inhibitor synthesis; unsubstituted pyridine boronic acids lack specific validation
Provides synthetic precedent for pyridin-2-ol pharmacophore incorporation
Source: drug discovery program reports
Hepatitis C virus NS5B polymerase mTOR inhibitors

Commercial Purity Benchmarking

Commercial sourcing data provide quantifiable purity benchmarks for 6-hydroxypyridine-3-boronic acid. Multiple established chemical suppliers report standard purity specifications: 98% purity with batch-specific QC data including NMR, HPLC, and GC from Bidepharm ; 95.00% minimum purity from Cool Pharm [1]; and 100.0% (214 nm) and 99.7% (214 nm) from Shaoyuan . These purity levels are comparable to those of generic pyridine boronic acids such as 3-pyridinylboronic acid (≥95.0% from Sigma-Aldrich ) and 4-pyridinylboronic acid (≥95% from multiple vendors), indicating that 6-hydroxypyridine-3-boronic acid is commercially available at competitive analytical specifications suitable for demanding synthetic applications.

Commercial Purity
Reported
≥95–98% (HPLC, NMR, GC) from multiple suppliers
Meets purity benchmarks for demanding synthetic applications
Comparable to generic pyridine boronic acid grades
Purity analysis HPLC procurement specification

Hydrophilicity (LogP) vs. Phenylboronic Acid

The octanol-water partition coefficient (LogP) of 6-hydroxypyridine-3-boronic acid is predicted to be 0.05, reflecting substantial hydrophilicity conferred by the hydroxy/oxo tautomeric group and pyridine nitrogen [1]. In contrast, phenylboronic acid exhibits a significantly higher LogP (approximately 1.5–1.8, predicted), indicating approximately 30-fold greater lipophilicity [2]. This 1.4–1.7 LogP unit differential translates to markedly different solubility and partitioning behavior in biphasic reaction systems, aqueous workups, and chromatographic purifications.

Hydrophilicity (LogP)
Class-level
Predicted LogP 0.05 vs phenylboronic acid ~1.5–1.8 (Δ ~1.4–1.7)
Enhanced hydrophilicity may simplify aqueous-phase workup
In silico prediction; experimental LogP to verify
LogP aqueous solubility reaction medium compatibility

6-Hydroxypyridine-3-boronic Acid: Application Scenarios


HCV NS5B Inhibitor Synthesis

6-Hydroxypyridine-3-boronic acid has been validated as a heterocyclic building block in the synthesis of non-nucleoside inhibitors targeting HCV RNA-dependent RNA polymerase nonstructural protein 5B (NS5B) . The pyridin-2-ol moiety introduced via Suzuki–Miyaura coupling with this boronic acid directly maps to critical pharmacophore elements in multiple NS5B inhibitor series. Procurement of 6-hydroxypyridine-3-boronic acid rather than 3-pyridinylboronic acid or 4-pyridinylboronic acid is mandated when the target inhibitor scaffold requires a hydroxylated pyridine ring—a structural feature that cannot be introduced through coupling with unsubstituted pyridine boronic acids without additional hydroxylation chemistry. This validated synthetic precedent reduces the risk of synthetic failure in HCV drug discovery programs.

mTOR Inhibitor Synthesis

6-Hydroxypyridine-3-boronic acid has documented use in the synthesis of mammalian target of rapamycin (mTOR) inhibitors . The hydroxy/oxo functionality provides a hydrogen-bonding handle that can engage kinase hinge-region residues, a common design element in ATP-competitive mTOR inhibitors. For procurement supporting mTOR-focused medicinal chemistry efforts, 6-hydroxypyridine-3-boronic acid offers a direct synthetic entry to pyridine-2-ol containing inhibitor cores, eliminating the need for post-coupling oxidation or hydroxylation steps that would be required if unsubstituted pyridine boronic acids were employed instead .

Iterative Suzuki Coupling via Triflate Activation

In synthetic sequences requiring iterative cross-coupling events on a single pyridine scaffold, 6-hydroxypyridine-3-boronic acid provides an orthogonal functional handle absent in unsubstituted pyridine boronic acids. Following initial Suzuki coupling at the boronic acid site, the hydroxy group (equilibrating with the oxo tautomer) can be converted to a triflate leaving group, enabling a second Pd-catalyzed cross-coupling at the newly activated position . This sequential functionalization strategy has been validated in the synthesis of polysubstituted 3-hydroxypyridines. Procurement of 6-hydroxypyridine-3-boronic acid for such applications is justified by the reduction in overall step count compared to routes employing 3-pyridinylboronic acid, which would require separate introduction of a leaving group handle.

Rh-Catalyzed Asymmetric Suzuki Coupling

For asymmetric Suzuki–Miyaura coupling protocols employing rhodium catalysts, the selection of pyridine boronic acid partner critically influences catalytic activity. Unsubstituted pyridine boronic acids inhibit Rh-catalyzed asymmetric coupling through competitive binding to the Rh center . While direct experimental data for 6-hydroxypyridine-3-boronic acid in Rh-catalyzed systems are not publicly available, the presence of the 6-substituent is predicted, by analogy to 2-Cl-pyridine boronic acid behavior, to reduce nitrogen Lewis basicity and mitigate catalyst poisoning . For laboratories developing Rh-catalyzed asymmetric coupling methodologies, 6-hydroxypyridine-3-boronic acid warrants evaluation as a pyridine boronic acid partner that may enable productive coupling where 3-pyridinylboronic acid fails.

Application
Selection Property
Validation Focus
HCV NS5B inhibitor synthesis
Pyridin-2-ol heterocycle incorporation
Direct hydroxylated pyridine coupling, synthetic precedent review
mTOR inhibitor synthesis
Kinase hinge-region hydrogen bond motif
ATP-competitive inhibitor scaffold assembly
Iterative Suzuki coupling
Latent triflate handle for sequential Pd couplings
Second cross-coupling step feasibility and yield
Rh-catalyzed asymmetric Suzuki
Substituted pyridine for Rh catalyst compatibility
Asymmetric coupling yield and enantioselectivity

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